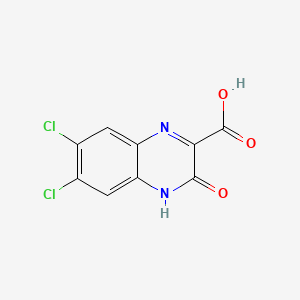

6,7-Dichloro-3-hydroxy-2-quinoxalinecarboxylic acid

Übersicht

Beschreibung

6,7-Dichloro-3-hydroxy-2-quinoxalinecarboxylic acid: is a chemical compound with the molecular formula C9H4Cl2N2O3 and a molecular weight of 259.05 g/mol . It is a quinoxaline derivative, characterized by the presence of two chlorine atoms at positions 6 and 7, a hydroxyl group at position 3, and a carboxylic acid group at position 2 on the quinoxaline ring .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 6,7-dichloro-3-hydroxy-2-quinoxalinecarboxylic acid typically involves the chlorination of 3-hydroxy-2-quinoxalinecarboxylic acid. The reaction is carried out under controlled conditions using reagents such as thionyl chloride or phosphorus pentachloride to introduce the chlorine atoms at the desired positions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to obtain the final product with high purity .

Analyse Chemischer Reaktionen

Arten von Reaktionen:

Oxidation: Die Hydroxylgruppe an Position 3 kann oxidiert werden, um ein Keton zu bilden.

Reduktion: Die Carbonsäuregruppe kann zu einem Alkohol reduziert werden.

Häufige Reagenzien und Bedingungen:

Oxidation: Reagenzien wie Kaliumpermanganat oder Chromtrioxid.

Reduktion: Reagenzien wie Lithiumaluminiumhydrid oder Natriumborhydrid.

Substitution: Nukleophile wie Amine oder Thiole unter basischen Bedingungen.

Hauptprodukte:

Oxidation: Bildung von 6,7-Dichlor-3-oxo-2-chinolincarbonsäure.

Reduktion: Bildung von 6,7-Dichlor-3-hydroxy-2-chinolincarbinol.

Substitution: Bildung verschiedener substituierter Chinolin-Derivate abhängig vom verwendeten Nukleophil.

Wissenschaftliche Forschungsanwendungen

Chemie: 6,7-Dichlor-3-hydroxy-2-chinolincarbonsäure wird als Baustein bei der Synthese komplexerer organischer Moleküle verwendet.

Biologie: In der biologischen Forschung wird diese Verbindung auf ihr Potenzial als Inhibitor spezifischer Enzyme oder Rezeptoren untersucht. Ihre Strukturmerkmale machen sie zu einem Kandidaten für die Entwicklung neuer Medikamente, die auf verschiedene Krankheiten abzielen .

Medizin: Die potenziellen medizinischen Anwendungen der Verbindung umfassen ihre Verwendung als Antikonvulsivum und Neuroprotektivum. Sie wurde auf ihre Fähigkeit untersucht, exzitatorische Aminosäure-Rezeptoren zu modulieren, die an neurologischen Erkrankungen beteiligt sind .

Industrie: In der Industrie wird 6,7-Dichlor-3-hydroxy-2-chinolincarbonsäure bei der Produktion von Spezialchemikalien und Zwischenprodukten für die Synthese von Agrochemikalien und Pharmazeutika verwendet .

5. Wirkmechanismus

Der Wirkmechanismus von 6,7-Dichlor-3-hydroxy-2-chinolincarbonsäure beinhaltet ihre Interaktion mit spezifischen molekularen Zielstrukturen wie exzitatorischen Aminosäure-Rezeptoren. Durch die Bindung an diese Rezeptoren kann die Verbindung ihre Aktivität modulieren, was zu potenziellen therapeutischen Effekten wie Antikonvulsiva und Neuroprotektion führt . Die genauen beteiligten Pfade und molekularen Zielstrukturen sind Gegenstand laufender Forschung .

Wirkmechanismus

The mechanism of action of 6,7-dichloro-3-hydroxy-2-quinoxalinecarboxylic acid involves its interaction with specific molecular targets such as excitatory amino acid receptors. By binding to these receptors, the compound can modulate their activity, leading to potential therapeutic effects such as anticonvulsant and neuroprotective actions . The exact pathways and molecular targets involved are subjects of ongoing research .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen:

3-Hydroxy-2-chinolincarbonsäure: Fehlen die Chloratome an den Positionen 6 und 7.

6,7-Dichlorchinolin-2-carbonsäure: Fehlt die Hydroxylgruppe an Position 3.

6,7-Dichlor-3-oxo-2-chinolincarbonsäure: Enthält eine Ketongruppe anstelle einer Hydroxylgruppe an Position 3.

Einzigartigkeit: 6,7-Dichlor-3-hydroxy-2-chinolincarbonsäure ist einzigartig durch das Vorhandensein sowohl von Chloratomen als auch einer Hydroxylgruppe am Chinolinring. Diese Kombination funktioneller Gruppen verleiht ihr unterschiedliche chemische und biologische Eigenschaften, was sie zu einer wertvollen Verbindung für verschiedene Anwendungen in Forschung und Industrie macht .

Eigenschaften

IUPAC Name |

6,7-dichloro-3-oxo-4H-quinoxaline-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4Cl2N2O3/c10-3-1-5-6(2-4(3)11)13-8(14)7(12-5)9(15)16/h1-2H,(H,13,14)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWFDMVFVKWWYFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=CC(=C1Cl)Cl)N=C(C(=O)N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4Cl2N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70996749 | |

| Record name | 6,7-Dichloro-3-oxo-3,4-dihydroquinoxaline-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70996749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75294-00-7 | |

| Record name | 6,7-Dichloro-3-hydroxy-2-quinoxalinecarboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075294007 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6,7-Dichloro-3-oxo-3,4-dihydroquinoxaline-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70996749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

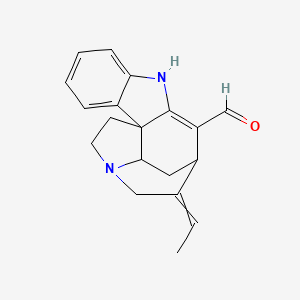

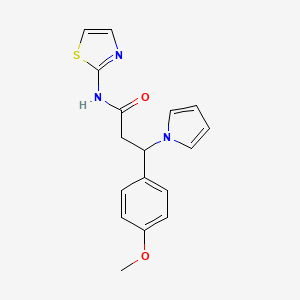

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[[(2,3-dihydro-1H-inden-1-ylamino)-sulfanylidenemethyl]amino]benzoic acid methyl ester](/img/structure/B1230235.png)

![N-(4-fluorophenyl)-6-methyl-1-propyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide](/img/structure/B1230240.png)

![2-[[2-(4-Methoxyphenyl)-6-methyl-1-benzopyran-4-ylidene]amino]-4-methylpentanoic acid](/img/structure/B1230243.png)

![1-[2-(2-METHYLPHENOXY)ETHYL]-3-(4-METHYLPIPERAZINE-1-CARBOTHIOYL)-1H-INDOLE](/img/structure/B1230245.png)

![3-(11,11-Dimethyl-8-methylene-4-oxo-5-bicyclo[7.2.0]undecanyl)oxolane-2,5-dione](/img/structure/B1230246.png)